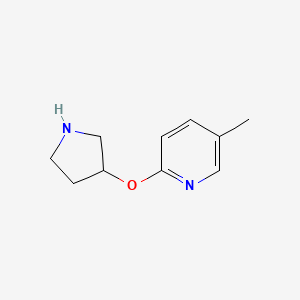

5-Methyl-2-(pyrrolidin-3-yloxy)pyridine

描述

5-Methyl-2-(pyrrolidin-3-yloxy)pyridine (CAS: 1420836-27-6) is a pyridine derivative with a molecular formula of C₁₀H₁₅ClN₂O (hydrochloride salt) and a molecular weight of 214.69 g/mol . Its structure features a pyridine ring substituted with a methyl group at position 5 and a pyrrolidin-3-yloxy group at position 2. This compound is often utilized as a building block in medicinal chemistry and organic synthesis due to its versatile pyrrolidine-piperazine-like framework, which is common in bioactive molecules targeting central nervous system (CNS) receptors or enzymes .

属性

IUPAC Name |

5-methyl-2-pyrrolidin-3-yloxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-8-2-3-10(12-6-8)13-9-4-5-11-7-9/h2-3,6,9,11H,4-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWJPUNUAQFDVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)OC2CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine typically involves the reaction of 5-methyl-2-hydroxypyridine with pyrrolidine under suitable conditions. The hydroxyl group of the pyridine is replaced by the pyrrolidin-3-yloxy group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

Oxidation: 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

Reduction: The compound can be reduced under hydrogenation conditions to yield derivatives with altered electronic properties.

Substitution: Electrophilic substitution reactions can occur at the pyridine ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: N-oxides of the pyrrolidine ring.

Reduction: Reduced derivatives with modified electronic properties.

Substitution: Various substituted pyridine derivatives.

科学研究应用

5-Methyl-2-(pyrrolidin-3-yloxy)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of novel materials and chemical processes.

作用机制

The mechanism of action of 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions, while the pyrrolidine moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

相似化合物的比较

Key Observations :

- 5MPEP () shares the 5-methylpyridine core but replaces the pyrrolidinyloxy group with a phenylethynyl moiety. This substitution enhances lipophilicity, making 5MPEP a potent metabotropic glutamate receptor 5 (mGluR5) antagonist .

- 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine () replaces the pyrrolidine ether with a tetrazole ring, improving metabolic stability and bioavailability in drug candidates .

- 5-Methyl-2-(thiophen-3-yl)pyridine () substitutes the oxygen-containing pyrrolidine with a sulfur-containing thiophene, altering electronic properties and catalytic activity in C–H borylation reactions .

5-Methyl-2-(pyrrolidin-3-yloxy)pyridine

Similar Compounds

- 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine : Synthesized via Chan–Evans–Lam coupling of pyridin-3-ylboronic acid and 5-phenyl-1H-tetrazole, achieving fewer synthetic steps compared to traditional methods .

- Proton Pump Inhibitors (e.g., omeprazole analogs in ): Utilize SN2 reactions between benzimidazole thiols and chloromethyl pyridines, followed by oxidation to sulfoxides .

Key Differences :

- Tetrazole-containing analogs () exhibit superior metabolic stability due to reduced susceptibility to cytochrome P450 oxidation .

Physicochemical Properties

| Property | 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine | 5MPEP | 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine |

|---|---|---|---|

| Solubility (HCl salt) | High in polar solvents | Moderate | Low |

| LogP (predicted) | 1.8 | 3.2 | 2.5 |

| Thermal Stability | Stable up to 200°C (DSC data lacking) | Decomposes at 150°C | Stable up to 180°C () |

生物活性

5-Methyl-2-(pyrrolidin-3-yloxy)pyridine, commonly referred to as its hydrochloride salt, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine hydrochloride is C₁₀H₁₄N₂O·HCl, with a molecular weight of approximately 214.69 g/mol. The compound features a pyridine ring substituted with a methyl group and a pyrrolidinyl ether, which enhances its solubility in polar solvents, making it suitable for various pharmaceutical applications.

Antimicrobial and Antiviral Effects

Studies indicate that 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine exhibits notable antimicrobial and antiviral activities. Pyridine derivatives are well-known for their therapeutic properties, and this compound is no exception. Preliminary research suggests that it may interact with specific enzymes or receptors involved in microbial resistance and viral replication pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against various bacterial strains |

| Antiviral | Shows promise in inhibiting viral replication |

| Mechanism Insights | Potential interactions with microbial resistance enzymes |

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) studies of related pyridine compounds have provided insights into the biological activity of 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine. For instance, modifications to the nitrogen atom within the pyridine ring can significantly influence potency and selectivity against biological targets. In particular, the introduction of hydrophobic groups has been shown to enhance activity against certain pathogens .

Table 2: SAR Analysis of Pyridine Derivatives

| Compound Name | Modification | Activity Change |

|---|---|---|

| LEI-401 | N-methylphenethylamine to (S)-3-phenylpiperidine | 3-fold increase in potency |

| 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine | Methyl substitution at position 2 | Enhanced solubility and activity |

Case Studies

- Antimicrobial Activity : A study conducted on various derivatives of pyridine highlighted that compounds similar to 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine exhibited significant inhibition against Gram-positive bacteria. The mechanism was attributed to disruption of bacterial cell wall synthesis.

- Antiviral Efficacy : In vitro studies demonstrated that this compound could inhibit the replication of certain RNA viruses. The proposed mechanism involves interference with viral RNA polymerase, thereby reducing viral load in infected cells.

The precise mechanisms by which 5-Methyl-2-(pyrrolidin-3-yloxy)pyridine exerts its biological effects are still under investigation. However, initial findings suggest that it may inhibit key enzymes involved in metabolic pathways essential for microbial survival and replication. Further studies are required to elucidate these interactions fully and confirm their therapeutic relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。